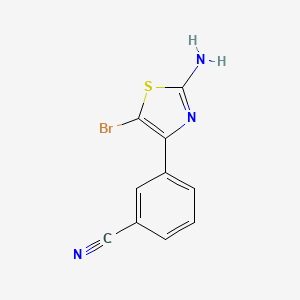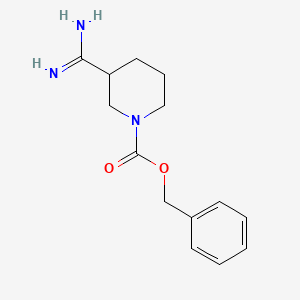![molecular formula C18H30O3 B12633821 8-[(2S)-3-(Oct-2-en-1-ylidene)oxiran-2-yl]octanoic acid CAS No. 921770-46-9](/img/structure/B12633821.png)
8-[(2S)-3-(Oct-2-en-1-ylidene)oxiran-2-yl]octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(2S)-3-(Oct-2-en-1-ylidene)oxiran-2-yl]octanoic acid is a chemical compound known for its unique structure and properties. It is characterized by the presence of an oxirane ring and an octanoic acid chain, making it a compound of interest in various fields of scientific research and industrial applications .
Preparation Methods
The synthesis of 8-[(2S)-3-(Oct-2-en-1-ylidene)oxiran-2-yl]octanoic acid involves several steps. One common method includes the reaction of oct-2-en-1-ylidene with oxirane under specific conditions to form the desired compound. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the proper formation of the oxirane ring .
In industrial production, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
8-[(2S)-3-(Oct-2-en-1-ylidene)oxiran-2-yl]octanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding epoxides and carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with reagents like amines or thiols, forming substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields epoxides and carboxylic acids, while reduction results in alcohols .
Scientific Research Applications
8-[(2S)-3-(Oct-2-en-1-ylidene)oxiran-2-yl]octanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 8-[(2S)-3-(Oct-2-en-1-ylidene)oxiran-2-yl]octanoic acid involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of proteins and other biomolecules. This reactivity underlies its potential biological activities, such as antimicrobial effects .
Comparison with Similar Compounds
8-[(2S)-3-(Oct-2-en-1-ylidene)oxiran-2-yl]octanoic acid can be compared with similar compounds like:
Octanoic acid: A straight-chain saturated fatty acid known for its antimicrobial properties.
Oxirane derivatives: Compounds containing an oxirane ring, which are widely used in organic synthesis and industrial applications.
The uniqueness of this compound lies in its combined structure of an oxirane ring and an octanoic acid chain, which imparts distinct chemical and biological properties .
Properties
CAS No. |
921770-46-9 |
|---|---|
Molecular Formula |
C18H30O3 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
8-[(2S)-3-oct-2-enylideneoxiran-2-yl]octanoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h7,10,13,17H,2-6,8-9,11-12,14-15H2,1H3,(H,19,20)/t17-/m0/s1 |
InChI Key |
LVVCDOSOKGYQFY-KRWDZBQOSA-N |
Isomeric SMILES |
CCCCCC=CC=C1[C@@H](O1)CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCC=CC=C1C(O1)CCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


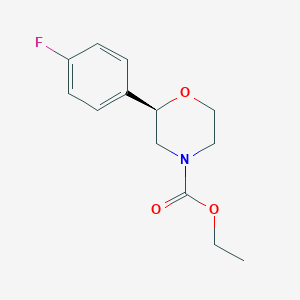

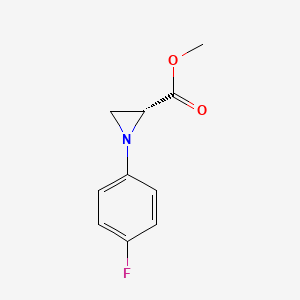
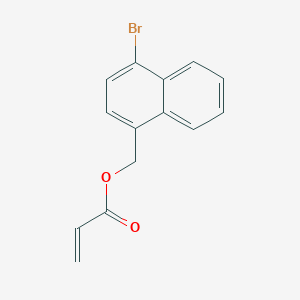
![(E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B12633758.png)
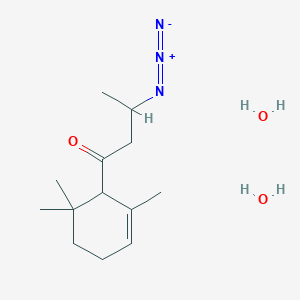
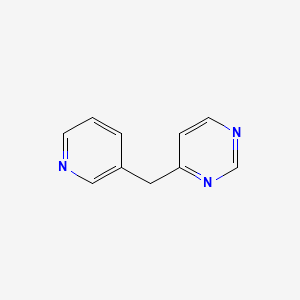
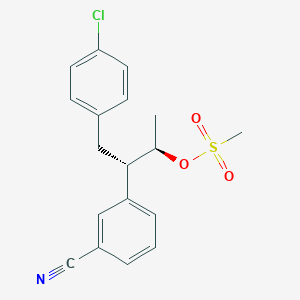

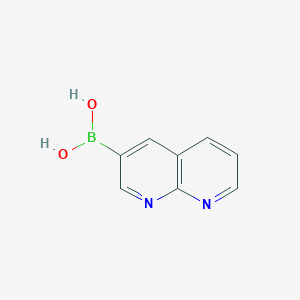
![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]octanal](/img/structure/B12633802.png)

